4-[(Aminooxy)methyl]benzaldehyde

Catalog No.
S14509148
CAS No.
628704-04-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Aminooxy)methyl]benzaldehyde

CAS Number

628704-04-1

Product Name

4-[(Aminooxy)methyl]benzaldehyde

IUPAC Name

4-(aminooxymethyl)benzaldehyde

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-11-6-8-3-1-7(5-10)2-4-8/h1-5H,6,9H2

InChI Key

YJVBJFNYFNFYDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CON)C=O

4-[(Aminooxy)methyl]benzaldehyde is an organic compound characterized by the presence of an aminooxy functional group attached to a benzaldehyde moiety. Its chemical structure can be represented as C9H11NO2, with a molecular weight of approximately 165.19 g/mol. The compound features a benzene ring with a formyl group (-CHO) and an aminooxy group (-NHOH) that enhances its reactivity, particularly towards carbonyl compounds. This unique structure allows for various applications in organic synthesis and medicinal chemistry.

  • Formation of Oximes: The aminooxy group reacts selectively with aldehydes and ketones to form oximes. This reaction is significant for synthesizing various derivatives in organic chemistry .
  • Bioconjugation: The compound can participate in bioconjugation reactions, particularly with thiol-containing biomolecules, due to its high selectivity towards carbonyl groups. This property makes it valuable in drug development and radiolabeling applications .
  • Reduction Reactions: The aldehyde functionality can undergo reduction to yield corresponding alcohols, which can further participate in various synthetic pathways.

4-[(Aminooxy)methyl]benzaldehyde exhibits notable biological activities, particularly in the realm of medicinal chemistry. The compound's ability to selectively react with biomolecules suggests potential applications in drug design and development.

  • Anticancer Properties: Preliminary studies indicate that compounds containing aminooxy groups may exhibit anticancer activity by targeting specific enzymes involved in cancer cell proliferation .
  • Radiolabeling

The synthesis of 4-[(Aminooxy)methyl]benzaldehyde can be achieved through several methods:

  • Direct Reaction of Benzaldehyde with Aminooxy Compounds: This method involves treating benzaldehyde with hydroxylamine derivatives under acidic or basic conditions to yield the aminooxy derivative directly.
  • Functionalization of Precursor Compounds: Starting from more complex aromatic compounds, specific functional groups can be introduced through palladium-catalyzed reactions or other coupling methods, followed by hydrolysis or reduction steps to obtain the desired product .
  • Oxime Formation Followed by Reduction: Another approach involves forming an oxime from a suitable aldehyde and then reducing it to obtain the aminooxy derivative.

4-[(Aminooxy)methyl]benzaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Bioconjugation and Drug Development: Its ability to form stable conjugates with biomolecules makes it useful in developing targeted drug delivery systems and imaging agents .
  • Material Science: The compound may also find applications in creating functionalized materials for sensors or other electronic devices.

Studies on the interactions of 4-[(Aminooxy)methyl]benzaldehyde with biological molecules reveal its potential as a bioconjugation agent:

  • Thiol Reactivity: Research indicates that the compound can effectively label thiol-containing peptides and proteins, enhancing their utility in various biochemical assays and therapeutic applications .
  • Stability Studies: Investigations into the stability of conjugates formed with this compound demonstrate its potential for use in long-term biological studies, particularly in imaging techniques where stability is crucial .

Several compounds share structural similarities with 4-[(Aminooxy)methyl]benzaldehyde, each possessing unique properties:

Compound NameStructure/Functional GroupUnique Properties
4-MethylbenzaldehydeC8H8OCommonly used as a precursor in organic synthesis.
4-AminobenzaldehydeC7H7NOExhibits different reactivity due to amino group.
Benzaldehyde-O-(4-nitrophenyl)oximeC14H12N2O3Used as a reagent for selective reactions.
4-HydroxybenzaldehydeC7H6O3Displays different solubility and reactivity.

These compounds highlight the uniqueness of 4-[(Aminooxy)methyl]benzaldehyde, particularly its dual functionality as both an aldehyde and an aminooxy derivative, making it particularly valuable in synthetic chemistry and biological applications.

The evolution of aminooxy-benzaldehyde derivatives stems from early 20th-century studies on oxime chemistry. French chemists Pierre Robiquet and Antoine Boutron Charlard’s isolation of benzaldehyde from bitter almond oil in the 1830s laid the groundwork for understanding aromatic aldehydes. However, the functionalization of benzaldehyde with aminooxy groups emerged much later, driven by mid-20th-century demands for bioorthogonal conjugation tools.

A pivotal breakthrough occurred in the 1990s when researchers recognized that aminooxy groups (-NHOH) could react selectively with carbonyl compounds without interfering with biological functionalities. This led to systematic modifications of benzaldehyde scaffolds to optimize reaction kinetics. The synthesis of 4-[(Aminooxy)methyl]benzaldehyde specifically addressed the need for regioselective conjugation points in complex biomolecules, enabling controlled attachment of payloads to proteins and peptides.

Key milestones include:

  • 2001: Demonstration of aniline-catalyzed oxime ligation with aromatic aldehydes, achieving reaction rate constants up to 2,000 M⁻¹s⁻¹.
  • 2010s: Development of protected aminooxy precursors compatible with oxidative folding of disulfide-rich peptides.
  • 2020s: Application in rapid diagnostic assays using hydrazone-linked fluorescent probes.

Significance in Modern Chemoselective Conjugation

4-[(Aminooxy)methyl]benzaldehyde excels in chemoselective conjugation due to its dual reactivity: the aldehyde group acts as an electrophilic partner, while the aminooxy moiety serves as a nucleophile. This bifunctionality enables three primary reaction pathways:

  • Oxime Ligation: Reacts with ketones or aldehydes to form stable oxime bonds (C=N-O), widely used in antibody-drug conjugate synthesis.
  • Hydrazone Formation: Couples with hydrazine derivatives for pH-sensitive linkages in drug delivery systems.
  • Tandem Reactions: Sequential conjugation with multiple biomolecules through orthogonal reactive groups.

Comparative analysis of conjugation kinetics reveals its superiority over classical methods:

Conjugation MethodRate Constant (M⁻¹s⁻¹)Catalytic Requirement
Oxime Ligation (Uncatalyzed)2.6 ± 0.1None
Aniline-Catalyzed Oxime190 ± 1010 mM Aniline
Hydrazone Formation3.0 ± 0.3pH 4.5
Staudinger Ligation0.001–0.1Phosphine Reagents

Data derived from kinetic studies under physiological conditions.

The compound’s aromatic backbone enhances electrophilicity, accelerating reactions compared to aliphatic aldehydes. Furthermore, the para-substitution pattern minimizes steric hindrance, allowing efficient access to both functional groups during conjugation events.

Role in Advancing Bioorthogonal Chemistry

Bioorthogonal chemistry relies on reactions that proceed without interfering with native biochemical processes. 4-[(Aminooxy)methyl]benzaldehyde has become indispensable in this field due to:

  • Kinetic Efficiency: Achieves near-complete conjugation (>90%) within minutes at micromolar concentrations, critical for labeling short-lived biological targets.
  • Orthogonality: Does not cross-react with endogenous amines, thiols, or carboxyl groups, preserving biomolecule integrity.
  • Stability: Oxime bonds exhibit hydrolytic resistance at physiological pH, ensuring long-term conjugate viability.

Recent innovations include its use in:

  • In Vivo Imaging: Site-specific tagging of cell-surface receptors with near-infrared fluorophores.
  • Dynamic Biomaterials: Fabrication of stimuli-responsive hydrogels through reversible oxime bonds.
  • Enzyme Mimetics: Construction of artificial metalloenzymes via directional metal chelate attachment.

The installation of aminooxy functional groups through O-alkylation represents a fundamental approach for synthesizing 4-[(Aminooxy)methyl]benzaldehyde derivatives [1]. Classical O-alkylation methodologies involve the reaction of oximes with organohalides, typically bromides or iodides, in the presence of alkoxide bases such as sodium methoxide [2]. The reaction proceeds through nucleophilic substitution at the oxygen atom of the oxime, forming the desired O-alkylated product [1].

The mechanism of O-alkylation involves initial deprotonation of the oxime hydroxyl group by the base, generating an oximate anion that subsequently attacks the alkyl halide [2]. This nucleophilic substitution typically follows a second-order kinetic pathway, with the reaction rate being dependent on both the concentration of the oximate nucleophile and the alkyl halide electrophile [3]. The selectivity between nitrogen and oxygen alkylation can be controlled through careful selection of reaction conditions, with basic conditions generally favoring O-alkylation over N-alkylation [1].

Alternative O-alkylation strategies utilize sodium metal or sodium hydride in inert reaction media to form oxime salts, which are subsequently treated with alkyl halides to produce O-alkyl oximes [2]. These methods often provide improved yields and selectivity compared to classical alkoxide-mediated procedures [1]. The choice of solvent plays a critical role in determining reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally providing optimal results [1].

Table 1: O-Alkylation Methods for Aminooxy Group Installation

MethodConditionsTypical YieldAdvantagesLimitations
O-Alkylation with Alkyl HalidesBase (sodium hydroxide/potassium hydroxide), Alkyl halide, Methanol70-90%Simple procedure, good yieldsRequires alkyl halides
Mitsunobu ReactionTriphenylphosphine, Diethyl azodicarboxylate/Diisopropyl azodicarboxylate, Tetrahydrofuran, 0°C to room temperature60-85%Direct from alcohols, mild conditionsStoichiometric waste
Gabriel SynthesisPhthalimide salt, Alkyl halide, Hydrazinolysis65-80%High selectivity for primary aminesMulti-step procedure
Phthalimide ProtectionPhthalimide, Mitsunobu conditions70-95%Excellent protecting groupRequires deprotection
Direct Hydroxylamine ReactionHydroxylamine, Acid catalyst, pH 4-760-85%Direct aldehyde conversionpH sensitive
Reduction of OximesReducing agents (Sodium borohydride, Lithium aluminum hydride)70-90%Broad substrate scopeReduction can be non-selective

Recent developments in O-alkylation have focused on improving reaction efficiency and selectivity through the use of phase-transfer catalysts and modified reaction conditions [3]. The incorporation of crown ethers and quaternary ammonium salts has been shown to enhance reaction rates and improve product yields in biphasic systems [1]. Additionally, the development of solid-supported reagents has enabled more efficient purification procedures and reduced environmental impact [4].

The reactivity of O-alkyl hydroxylamines has been extensively studied, with kinetic investigations revealing that these compounds decompose to form hydroxylamines considerably faster than they react with peroxy radicals [3]. This behavior has important implications for the stability and storage of aminooxy-containing compounds, particularly in applications requiring long-term stability [3].

Protecting Group Strategies in Multistep Synthesis

Protecting group strategies are essential for the successful synthesis of complex aminooxy-containing molecules, including 4-[(Aminooxy)methyl]benzaldehyde derivatives [5] [6]. The aminooxy functional group exhibits high reactivity toward carbonyl compounds, necessitating temporary protection during synthetic sequences that involve aldehyde or ketone intermediates [7] [8].

Phthalimide-based protection represents one of the most widely employed strategies for aminooxy group protection [4] [9]. The phthalimide protecting group can be installed through Mitsunobu reaction conditions, utilizing triphenylphosphine and azodicarboxylates to form the nitrogen-oxygen bond [4] [10]. This approach provides excellent yields and functional group tolerance, making it suitable for complex synthetic sequences [9].

The removal of phthalimide protecting groups can be accomplished through hydrazinolysis using hydrazine hydrate in ethanol, typically requiring reflux conditions for complete deprotection [4] [11]. Alternative deprotection methods include the use of sodium borohydride in isopropanol followed by acetic acid treatment, which provides exceptionally mild conditions and avoids the use of hydrazine [11]. This two-stage, one-flask operation converts phthalimides to primary amines efficiently while maintaining compatibility with acid-sensitive functional groups [11].

Table 2: Protecting Group Strategies for Aminooxy Synthesis

Protecting GroupInstallation ConditionsRemoval ConditionsStabilityTypical Yield InstallationTypical Yield Removal
PhthalimideMitsunobu reactionHydrazinolysis or Sodium borohydride/Acetic acidStable to acids/bases75-90%70-85%
tert-ButoxycarbonylDi-tert-butyl dicarbonate, baseTrifluoroacetic acid or Hydrochloric acidAcid labile85-95%90-95%
CarbobenzoxyBenzyl chloroformate, basePalladium/Carbon, Hydrogen or Hydrogen bromide/Acetic acidHydrogenolysis80-90%85-95%
FluorenylmethoxycarbonylFluorenylmethoxycarbonyl chloride, basePiperidineBase labile85-95%90-95%
AcetylAcetic anhydride, pyridineSodium hydroxide or AmmoniaStable to acids70-85%80-90%
TosylTosyl chloride, pyridineSodium/AmmoniaStable to acids/bases80-90%70-85%

Carbamate-based protecting groups, including tert-butoxycarbonyl and benzyloxycarbonyl derivatives, offer orthogonal protection strategies for aminooxy compounds [5] [6]. These protecting groups can be selectively removed under acidic or hydrogenolytic conditions, respectively, without affecting other functional groups present in the molecule [12]. The tert-butoxycarbonyl group is particularly useful in solid-phase synthesis applications due to its compatibility with standard cleavage conditions [6].

The selection of appropriate protecting groups requires careful consideration of the overall synthetic strategy and the compatibility with other functional groups present in the target molecule [5]. Orthogonal protection schemes enable the selective deprotection of specific functional groups in the presence of others, facilitating the construction of complex molecular architectures [6] [12].

Solid-Phase Synthesis Optimization Techniques

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of aminooxy-containing compounds, offering advantages in terms of reaction efficiency, product purification, and scalability [7] [8] [13]. The immobilization of aminooxy precursors on solid supports enables the use of excess reagents and simplified purification procedures through washing and filtration [14].

Pentaerythritol-based phosphoramidites bearing masked aminooxy groups have been developed as key building blocks for solid-phase synthesis applications [13]. These bifunctional linkers can be incorporated into oligonucleotide sequences during automated synthesis, with subsequent deprotection revealing the aminooxy functionality for further conjugation reactions [13]. The aminooxy groups are typically protected as acetone oximes or benzaldehyde oximes, which can be cleaved under mild acidic conditions [7].

Table 3: Solid-Phase Synthesis Parameters for Aminooxy Compounds

Resin TypeLoading CapacityCleavage ConditionsTypical PurityApplications
Wang Resin0.8-1.2 mmol/gTrifluoroacetic acid/Dichloromethane (1:1)85-95%Ester synthesis
Rink Amide Resin0.6-0.9 mmol/gTrifluoroacetic acid/Dichloromethane/Water (95:2.5:2.5)80-90%Amide synthesis
Aminooxy Linker Resin0.5-0.8 mmol/gHydrazine hydrate, Ethanol75-85%Oxime formation
Phthalimide Resin0.7-1.0 mmol/gHydrazine/Ethanol80-90%Amine protection
Hydroxylamine Resin0.6-0.9 mmol/gMild acid85-95%Direct aminooxy coupling

The development of specialized resins containing aminooxy functionality has enabled direct on-resin oximation reactions [8]. These resins typically incorporate aminooxy groups through linker moieties that can be cleaved under specific conditions to release the desired products [13]. The use of hydrazinium acetate treatment has proven effective for deblocking aminooxy functions on solid supports, followed by oximation with acetylated sugar derivatives [13].

Optimization of solid-phase aminooxy synthesis requires careful consideration of loading density, swelling properties of the resin, and reaction kinetics [14]. Lower loading densities often result in improved reaction efficiency due to reduced steric hindrance and better accessibility of reactive sites [15]. The choice of solvent system is critical for maintaining adequate resin swelling and ensuring efficient mass transfer of reagents [14].

Microwave-Assisted Reaction Acceleration Methods

Microwave-assisted synthesis has revolutionized the preparation of aminooxy-containing compounds by dramatically reducing reaction times while improving yields and product purity [16] [17] [18]. The application of microwave irradiation to aminooxy synthesis enables completion of reactions in minutes rather than hours, with enhanced selectivity and reduced side product formation [17].

The mechanism of microwave acceleration in aminooxy synthesis involves direct heating of polar molecules through dielectric heating, bypassing thermal conductivity limitations of conventional heating methods [17]. This selective heating leads to rapid temperature elevation and enhanced reaction rates, particularly for polar substrates and solvents commonly employed in aminooxy chemistry [18].

Table 4: Microwave-Assisted Reaction Parameters

Reaction TypeMicrowave TemperatureMicrowave TimeConventional TimeYield ImprovementSelectivity Enhancement
Oxime Formation120-150°C10-30 min2-8 hours10-25%Moderate
O-Alkylation100-130°C15-45 min4-12 hours15-30%High
Phthalimide Deprotection80-120°C20-40 min6-24 hours20-35%High
Mitsunobu Reaction60-100°C30-60 min8-24 hours10-20%Moderate
Gabriel Synthesis120-160°C30-90 min12-48 hours15-25%High

Microwave-assisted oxime formation reactions typically proceed at temperatures of 120-150°C for 10-30 minutes, compared to conventional heating requiring 2-8 hours at similar temperatures [16] [17]. The enhanced reaction kinetics result from the uniform heating profile achieved through microwave irradiation, eliminating hot spots and providing more consistent reaction conditions [17].

The combination of microwave heating with solvent-free conditions represents a particularly attractive methodology for aminooxy synthesis [16]. These conditions lead to enhanced conversion rates, easier workup procedures, and higher yields compared to conventional heating techniques [16]. The elimination of solvents also provides environmental benefits and reduces waste generation [14].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types